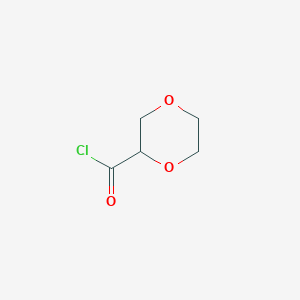

1,4-Dioxane-2-carbonyl chloride

Description

1,4-Dioxane-2-carbonyl chloride is a derivative of 1,4-dioxane, a six-membered cyclic ether containing two oxygen atoms at the 1 and 4 positions. The compound features a carbonyl chloride (-COCl) functional group at the 2-position of the dioxane ring. This structure confers high reactivity, making it a valuable acylating agent in organic synthesis, particularly for introducing dioxane-containing moieties into target molecules.

The parent compound, 1,4-dioxane, is classified as a likely human carcinogen by the EPA and is regulated under multiple hazardous substance codes (CAS 123-91-1, HSDB 1108, etc.) . However, the toxicity profile of this compound may differ due to its distinct functional group, necessitating precautions akin to handling reactive acyl chlorides (e.g., use of inert atmospheres, moisture-free conditions) .

Properties

Molecular Formula |

C5H7ClO3 |

|---|---|

Molecular Weight |

150.56 g/mol |

IUPAC Name |

1,4-dioxane-2-carbonyl chloride |

InChI |

InChI=1S/C5H7ClO3/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2 |

InChI Key |

QZXZAQKQIARROI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

1,4-Dioxane-2-carbonitrile

- Structure : Replaces the carbonyl chloride (-COCl) with a nitrile (-CN) group at the 2-position.

- Reactivity : Nitriles are less electrophilic than acyl chlorides, making 1,4-dioxane-2-carbonitrile more stable under ambient conditions. It is typically used in nucleophilic addition reactions or as a precursor for amines via reduction.

- Applications : Utilized in pharmaceutical intermediates, contrasting with the acyl chloride’s role in acylation or polymer synthesis.

- Data : Available in milligram-to-gram quantities from suppliers like CymitQuimica, suggesting research-scale applications .

Tetrahydrofuran-2-carbonyl Chloride

- Structure : A five-membered cyclic ether (tetrahydrofuran) with a carbonyl chloride group.

- Applications : More commonly employed in peptide coupling and polymer chemistry due to THF’s prevalence in industrial processes.

Propiconazole and Etaconazole (1,3-Dioxolane Derivatives)

- Structure : Contain a 1,3-dioxolane ring (five-membered) with triazole antifungal groups.

- Reactivity : The 1,3-dioxolane ring is less polarizable than 1,4-dioxane, affecting electronic distribution and metabolic stability.

- Applications : Used as agricultural fungicides, unlike 1,4-dioxane-2-carbonyl chloride’s synthetic applications .

General Comparison of Key Properties

| Compound | Functional Group | Ring Size | Reactivity | Primary Applications |

|---|---|---|---|---|

| 1,4-Dioxane-2-carbonyl Cl | -COCl | 6-membered | High (acylating) | Organic synthesis |

| 1,4-Dioxane-2-carbonitrile | -CN | 6-membered | Moderate | Pharmaceutical intermediates |

| Tetrahydrofuran-2-carbonyl Cl | -COCl | 5-membered | Very high | Peptide coupling, polymers |

| Propiconazole | Triazole | 5-membered | Low (biocidal) | Agricultural fungicide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.